2-Amino-2,3-dihydro-1H-indene-2-carboxamide
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Overview
Description
2-Amino-2,3-dihydro-1H-indene-2-carboxamide is a chemical compound that belongs to the class of aminoindanes. These compounds are characterized by the presence of an amino group attached to the indane structure.
Mechanism of Action
Target of Action
2-Aminoindane-2-carboxamide, also known as 2-Aminoindane-2-carboxamide or 2-amino-1,3-dihydroindene-2-carboxamide, is a research chemical with applications in neurologic disorders and psychotherapy . The compound’s primary targets are the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT) . These transporters play a crucial role in the reuptake of norepinephrine and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal of the neurotransmitter .
Mode of Action
The compound acts as a selective substrate for NET and DAT . It binds to these transporters and inhibits their function, leading to an increase in the concentration of norepinephrine and dopamine in the synaptic cleft . This results in prolonged signal transmission and enhanced stimulation of post-synaptic neurons .
Biochemical Pathways
The biochemical pathways affected by 2-Aminoindane-2-carboxamide primarily involve the norepinephrine and dopamine neurotransmitter systems . By inhibiting the reuptake of these neurotransmitters, the compound affects various downstream effects related to mood, cognition, and motor control .
Pharmacokinetics
It is known that the compound is administered orally . The onset of the desired effects is reported to occur within 10–30 minutes , with an overall duration lasting 1–4 hours .
Result of Action
The molecular and cellular effects of 2-Aminoindane-2-carboxamide’s action primarily involve the enhancement of norepinephrine and dopamine neurotransmission . This can lead to various physiological and psychological effects, including increased alertness, euphoria, and changes in perception .
Action Environment
The action, efficacy, and stability of 2-Aminoindane-2-carboxamide can be influenced by various environmental factors. These may include the presence of other substances, the user’s physiological state, and the specific context in which the compound is used . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been suggested that 2-Aminoindane-2-carboxamide could be a potential tyrosine hydroxylase inhibitor .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of different dosages of 2-Aminoindane-2-carboxamide in animal models have not been extensively studied. It has been suggested that this compound may have varying effects at different dosages
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carboxamide can be achieved through the dialkylation of a nucleophilic glycine equivalent. This method involves the use of a Ni(II)-complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP) and o-dibromoxylylene. The first step, monoalkylation of PAAP with o-dibromoxylylene, is conducted under phase-transfer conditions, yielding the corresponding complex. This intermediate is then cyclized under homogeneous conditions (DMF, NaO-t-Bu) to give the product in high chemical yield .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product. For example, amidation reactions can be catalyzed or non-catalyzed, with pyridinium salts being used to transform carboxylic acid substrates into carboxamides .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, amidation reactions yield carboxamides, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Scientific Research Applications
2-Amino-2,3-dihydro-1H-indene-2-carboxamide has been explored for its potential therapeutic uses, particularly in the treatment of neurological disorders. It acts as a selective substrate for norepinephrine and dopamine transporters, making it a candidate for research in neurological and psychiatric conditions . Additionally, it has been studied for its stimulant effects, similar to those of amphetamines, and its potential use in psychotherapy .
Comparison with Similar Compounds
2-Amino-2,3-dihydro-1H-indene-2-carboxamide is structurally related to other aminoindanes, such as 5-iodo-2-aminoindane, 5,6-methylenedioxy-2-aminoindane, and 5-methoxy-6-methyl-2-aminoindane. These compounds share similar pharmacological profiles but differ in their specific effects and applications. For example, 5-iodo-2-aminoindane has been studied for its potential use in psychotherapy, while 5,6-methylenedioxy-2-aminoindane is known for its empathogenic effects .
Conclusion
This compound is a versatile compound with potential applications in various fields, including medicine and neuroscience. Its unique structure and interactions with neurotransmitter transporters make it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,12H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNOQNYJLAPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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